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Compound of Interest

Compound Name: Methylenecyclooctane

Cat. No.: B14016971

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for
methylenecyclooctane (CoHie), a valuable building block in organic synthesis. The
information presented herein is essential for the identification, characterization, and quality
control of this compound in research and development settings. This document compiles
available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data, outlines generalized experimental protocols, and includes a workflow for spectroscopic
analysis.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for methylenecyclooctane. It
is important to note that while mass spectrometry data is readily available, detailed, publicly
accessible, and fully assigned NMR and IR data is limited. The information provided is collated
from various chemical databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule.

1H NMR (Proton NMR) Data
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Specific, publicly available *H NMR data with peak assignments for methylenecyclooctane is
currently limited. However, based on the structure, the following proton environments are
expected:

« Vinylic protons (=CHz): Two protons on the exocyclic double bond.
« Allylic protons (-C-CH2-C=): Four protons on the carbons adjacent to the double bond.

 Aliphatic protons (-CHz-): Ten protons on the remaining five methylene groups of the
cyclooctane ring.

13C NMR (Carbon-13 NMR) Data

Public databases indicate the availability of 23C NMR data for methylenecyclooctane.[1] The
expected chemical shifts are in the regions typical for sp? and sp3 hybridized carbons.

Carbon Assignment Expected Chemical Shift (ppm)
Quaternary Alkene Carbon (=C<) 140-150

Methylene Alkene Carbon (=CHz) 105-115

Allylic Carbons (-CHz2-C=) 30-40

Aliphatic Carbons (-CH2-) 25-35

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule. The IR
spectrum of methylenecyclooctane is expected to show characteristic absorptions for its
alkene and alkane moieties.
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Functional Group

Characteristic Absorption (cm~?)

=C-H Stretch (vinylic)

3080-3010

C-H Stretch (aliphatic)

2960-2850

C=C Stretch (alkene)

1650-1630

C-H Bend (vinylic)

910-890

C-H Bend (aliphatic)

1465-1450

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of

a molecule. The electron ionization (EI) mass spectrum of methylenecyclooctane is available
through the National Institute of Standards and Technology (NIST) database.[2]

m/z Relative Abundance (%) Proposed Fragment
124 ~25 [M]* (Molecular lon)
109 ~30 [M - CHs]*

95 ~60 [M - C2Hs]*

81 ~100 [CeHo]* (Base Peak)
67 ~85 [CsH7]*

54 ~50 [CaHe]*

41 ~75 [CsHs]*

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for

methylenecyclooctane are not widely published. However, the following provides a general

methodology for the analysis of a liquid organic compound such as methylenecyclooctane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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A sample of methylenecyclooctane (typically 5-25 mg) is dissolved in a deuterated solvent
(e.g., CDCIs, ~0.7 mL) in a 5 mm NMR tube. A small amount of a reference standard, such as
tetramethylsilane (TMS), may be added. The *H and 3C NMR spectra are recorded on a high-
resolution NMR spectrometer (e.g., 300, 400, or 500 MHz). For 13C NMR, a proton-decoupled
sequence is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy

A drop of neat liquid methylenecyclooctane is placed between two salt plates (e.g., NaCl or
KBr) to form a thin film. Alternatively, a solution of the compound in a suitable solvent (e.g.,
CCls) can be prepared and placed in a solution cell. The IR spectrum is recorded using a
Fourier-Transform Infrared (FT-IR) spectrometer. A background spectrum of the salt plates or
the solvent is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

The mass spectrum is typically obtained using a gas chromatograph coupled to a mass
spectrometer (GC-MS). A dilute solution of methylenecyclooctane in a volatile solvent (e.g.,
dichloromethane or diethyl ether) is injected into the GC. The compound is separated from the
solvent and any impurities on the GC column and then introduced into the mass spectrometer.
Electron ionization (El) at 70 eV is a common method for generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and
characterization of an organic compound like methylenecyclooctane.
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Sample Preparation

Methylenecyclooctane Sample
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Spectroscopic Profile of Methylenecyclooctane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1401697 1#spectroscopic-data-for-
methylenecyclooctane-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://webbook.nist.gov/cgi/cbook.cgi?ID=C3618186&Units=SI
https://www.benchchem.com/product/b14016971#spectroscopic-data-for-methylenecyclooctane-nmr-ir-mass-spec
https://www.benchchem.com/product/b14016971#spectroscopic-data-for-methylenecyclooctane-nmr-ir-mass-spec
https://www.benchchem.com/product/b14016971#spectroscopic-data-for-methylenecyclooctane-nmr-ir-mass-spec
https://www.benchchem.com/product/b14016971#spectroscopic-data-for-methylenecyclooctane-nmr-ir-mass-spec
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b14016971?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14016971?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

